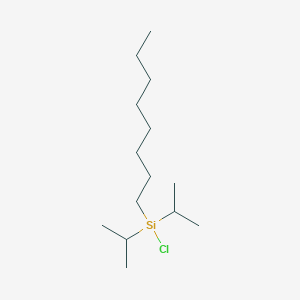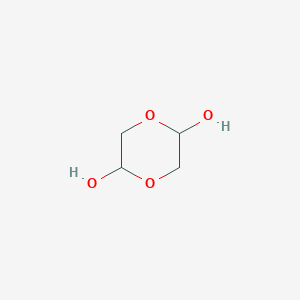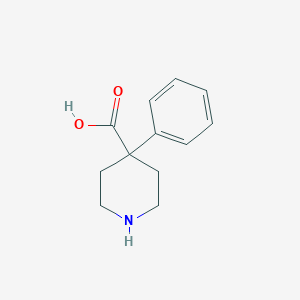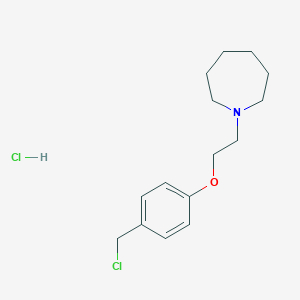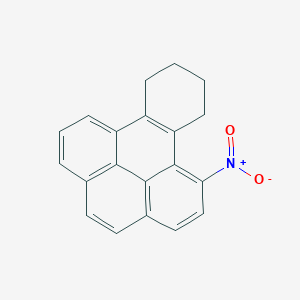
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, commonly referred to as 1-Nitropyrene (1-NP), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been extensively studied due to its harmful effects on human health and the environment.
Mecanismo De Acción
The carcinogenicity of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is primarily attributed to its ability to form DNA adducts, which can lead to mutations and chromosomal aberrations. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can also induce oxidative stress and inflammation, which can contribute to its carcinogenic and toxic effects. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to interfere with various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Exposure to 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been associated with various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been shown to affect various organs and systems, including the lungs, liver, kidneys, and reproductive system. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been linked to various diseases, including cancer, respiratory diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mechanisms of PAH-induced carcinogenesis and evaluating the genotoxicity and mutagenicity of PAHs. However, its complex synthesis method and hazardous properties make it difficult to handle and use in lab experiments. Additionally, the high cost of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene and the limited availability of pure samples can be a limitation for some studies.
Direcciones Futuras
There are several future directions for research on 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, including the development of new methods for its synthesis and purification, the investigation of its effects on epigenetic modifications, and the evaluation of its potential as a biomarker for PAH exposure. Additionally, further studies are needed to elucidate the mechanisms of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene-induced carcinogenesis and to identify potential preventive and therapeutic strategies for PAH-related diseases.
Métodos De Síntesis
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including the reaction of benzo(e)pyrene with nitric acid or the reaction of 1-nitroso-9,10,11,12-tetrahydrobenzo(e)pyrene with acetic anhydride. The most common method involves the nitration of benzo(e)pyrene, which is a complex and hazardous process that requires the use of concentrated nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied due to its toxic and carcinogenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and to evaluate the genotoxicity and mutagenicity of PAHs. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been used to study the effects of PAH exposure on various biological systems, including cell cultures, animal models, and human populations.
Propiedades
Número CAS |
120812-46-6 |
|---|---|
Nombre del producto |
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
8-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h3-4,7-11H,1-2,5-6H2 |
Clave InChI |
KVTWJUNKDRKCGV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Otros números CAS |
120812-46-6 |
Sinónimos |
1-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



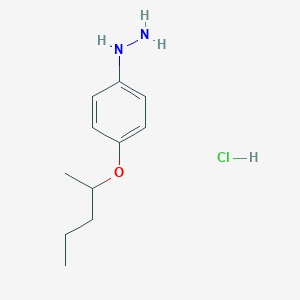
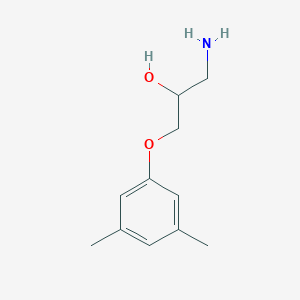
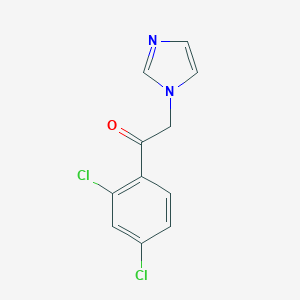
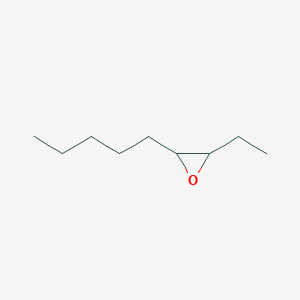
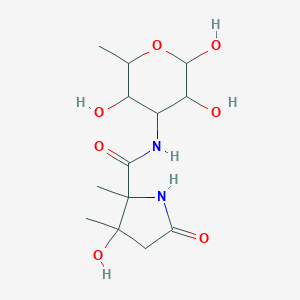
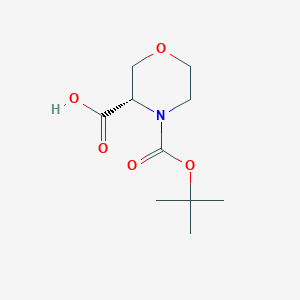

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
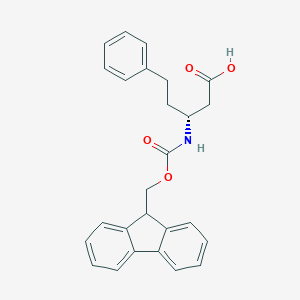
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
